3-methoxy-N-(2-phenylpropyl)benzamide
Description
3-Methoxy-N-(2-phenylpropyl)benzamide is a benzamide derivative characterized by a 3-methoxy-substituted benzene ring linked via an amide bond to a 2-phenylpropyl group. This compound’s structure combines aromatic and aliphatic moieties, with the methoxy group enhancing electron-donating properties and the phenylpropyl chain contributing to hydrophobicity and steric bulk.
Properties
IUPAC Name |
3-methoxy-N-(2-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13(14-7-4-3-5-8-14)12-18-17(19)15-9-6-10-16(11-15)20-2/h3-11,13H,12H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRHRYOJPKISDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CC=C1)OC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Substituent Effects on the Benzamide Core
Methoxy vs. Methyl Groups
- N-(3-Methoxypropyl)-3-Methylbenzamide (CAS 349096-52-2): Replaces the 3-methoxy group with a 3-methyl group and substitutes the 2-phenylpropyl chain with a 3-methoxypropyl chain. This compound’s synthesis likely involves coupling 3-methylbenzoic acid derivatives with 3-methoxypropylamine, analogous to methods in .
- N-(2-Hydroxy-2-Methylpropyl)-3-Methoxybenzamide (CAS 1215599-38-4) : Features a hydroxylated alkyl chain instead of a phenylpropyl group. The hydroxyl group introduces hydrogen-bonding capacity, which may enhance solubility and receptor binding compared to the purely hydrophobic 2-phenylpropyl chain .
Heterocyclic Modifications
- The benzoxazole moiety may improve binding to enzymes or receptors with aromatic pockets, contrasting with the flexible 2-phenylpropyl group in the target compound .
- 3-Methoxy-N-(5-(Pyridin-2-yl)-1,3,4-Thiadiazol-2-yl)Benzamide: Substitutes the phenylpropyl group with a thiadiazole-pyridine hybrid.
PCAF HAT Inhibition
- 2-Tetradecanoylamino-1-(3-Carboxyphenyl)Benzamide (79% inhibition): Demonstrates that long acyl chains and carboxyphenyl groups enhance histone acetyltransferase (HAT) inhibition.
- Anthranilic Acid Derivatives (34–72% inhibition) : Highlight the importance of the benzamide scaffold; 3-methoxy-N-(2-phenylpropyl)benzamide’s methoxy group may improve activity compared to unsubstituted analogs .
Dual BRD4/PLK1 Inhibition
- Compound 7 (R-configuration): Features a 3-methoxybenzamide core linked to a cyclopentyl-pteridinone group.
Physicochemical Properties
| Compound | Molecular Weight | logP* (Predicted) | Key Functional Groups |
|---|---|---|---|
| This compound | ~283.34 | ~3.5 | Methoxy, benzamide, phenyl |
| N-(3-Methoxypropyl)-3-Methylbenzamide | 207.27 | ~2.8 | Methyl, methoxypropyl |
| N-(2-Hydroxy-2-Methylpropyl)-3-Methoxybenzamide | 237.28 | ~1.9 | Hydroxyl, methoxy |
*logP values estimated using fragment-based methods.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
